4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride
Description
4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride is a piperidine-derived compound featuring a tetrahydro-naphthalenyloxy-methyl substituent.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h3,5,7,13,17H,1-2,4,6,8-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNQZLIDUDCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1-naphthol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often occur at room temperature or below .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes .
Scientific Research Applications
4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cellular signaling and receptor binding.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83
- Key Features : Diphenylmethoxy substituent.
- Pharmacological/Toxicological Notes: Exhibits acute toxicity with delayed effects upon inhalation, ingestion, or dermal exposure . Environmental impact remains unstudied .
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 365.83 (anhydrous)
- Key Features : Benzodioxol and 4-fluorophenyl substituents.
- Pharmacological Notes: Selective serotonin reuptake inhibitor (SSRI) used in depression and anxiety disorders. Fluorine substitution enhances electronegativity and metabolic stability .
- Comparison: The benzodioxol group in paroxetine contrasts with the target compound’s tetrahydro-naphthalene, suggesting divergent receptor affinities. Fluorine’s electron-withdrawing effects may improve CNS penetration compared to the target’s non-halogenated structure .
Despropylrotigotine
- Molecular Formula: C₁₃H₁₇NOS (base form)
- Molecular Weight : 251.35
- Key Features: Tetrahydro-naphthalenol core with a thienylethylamino substituent.
- Pharmacological Notes: Dopamine agonist with applications in Parkinson’s disease. The thienyl group may enhance binding to dopamine receptors .
- Comparison: Both compounds share a tetrahydro-naphthalene scaffold, but the target’s oxy-methyl group versus despropylrotigotine’s amino-thienyl substituent implies differences in target specificity (e.g., dopaminergic vs. alternative pathways) .
Elacestrant Dihydrochloride
- Molecular Formula : C₃₀H₄₀Cl₂N₂O₂
- Molecular Weight : 531.56
- Key Features: Tetrahydro-2-naphthalenol core with ethylamino and methoxyphenyl groups.
- Pharmacological Notes: Orally active estrogen receptor degrader used in breast cancer. Bulky substituents improve receptor binding but may reduce solubility .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Profile |
|---|---|---|---|---|
| 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine HCl | Not available | - | Tetrahydro-naphthalenyloxy-methyl | Data insufficient |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy | Acute toxicity, delayed effects |
| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxol, 4-fluorophenyl | SSRI, CNS activity |
| Despropylrotigotine | C₁₃H₁₇NOS | 251.35 | Thienylethylamino, tetrahydro-naphthalenol | Dopamine agonist |
| Elacestrant dihydrochloride | C₃₀H₄₀Cl₂N₂O₂ | 531.56 | Ethylamino, methoxyphenyl | Estrogen receptor degrader |
Key Research Findings and Implications
Substituent Effects: Fluorine (paroxetine) and thienyl (despropylrotigotine) groups enhance target specificity and metabolic stability compared to the target compound’s non-halogenated structure . Bulky substituents (e.g., elacestrant’s ethylamino groups) may improve receptor binding but reduce solubility, whereas the target’s simpler scaffold could favor absorption .
Toxicity Profiles :
- 4-(Diphenylmethoxy)piperidine HCl’s acute toxicity highlights the importance of substituent choice in safety optimization .
Biological Activity
4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure suggests a variety of interactions with biological systems, making it a candidate for further investigation into its biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 281.82 g/mol. The compound features a piperidine ring substituted with a tetrahydronaphthalene moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O |
| Molecular Weight | 281.82 g/mol |
| Density | Not specified |
| Solubility | Not specified |
Pharmacological Potential
Research indicates that compounds containing piperidine and naphthalene structures can exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies have shown that derivatives of piperidine can interact with neurotransmitter receptors and enzymes involved in pain pathways.
- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For instance, compounds derived from curcumin have been shown to reduce levels of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in activated macrophages .
- Neuropharmacological Effects : Given the structural similarity to known neuroactive compounds, this piperidine derivative may have implications for treating neurological disorders. It is hypothesized that the compound could modulate neurotransmitter systems due to its ability to cross the blood-brain barrier.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties through radical scavenging mechanisms. This activity is critical in mitigating oxidative stress-related diseases .
Study on Anti-inflammatory Properties
In a recent study investigating the anti-inflammatory effects of piperidine derivatives, researchers utilized RAW 264.7 macrophage cell lines to assess the impact of various compounds on inflammatory markers. The results indicated that certain piperidine derivatives significantly reduced the expression of inflammatory cytokines and improved cell viability compared to untreated controls .
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The study found that these compounds could attenuate neuronal cell death induced by oxidative stress, suggesting their utility in conditions like Alzheimer's disease .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, such as:
- Step 1: Formation of a key intermediate like 1-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetic acid via nucleophilic substitution or esterification (analogous to methods in ).
- Step 2: Coupling the intermediate with piperidine derivatives using reductive amination or alkylation (e.g., using LAH in THF, as in ).
- Step 3: Hydrochloride salt formation via HCl gas or aqueous HCl treatment.
Critical Conditions:
- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Catalysts: Pyridinium p-toluenesulfonate (PPTS) or triethylamine improves reaction efficiency .
- Temperature: Controlled cooling (e.g., ice baths) minimizes side reactions during exothermic steps .
Yield Optimization:
- Purification via column chromatography or recrystallization ensures >90% purity. Yields range from 60–85% depending on stepwise efficiency .
Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the naphthalenyloxy and piperidine moieties. For example, coupling constants in aromatic regions resolve substituent positions .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 306.15 g/mol) and detects trace impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts: Use of (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation steps ensures enantioselectivity (e.g., >90% ee) .
- Protecting Groups: Temporary protection of hydroxyl or amine groups (e.g., with THP in ) prevents racemization.
- Reaction Monitoring: In-situ FTIR or chiral HPLC tracks stereochemical integrity during synthesis .
Example: In , LAH reduction under strict anhydrous conditions preserved the stereochemistry of a tetrahydronaphthalene intermediate.
Advanced: How to resolve contradictions between computational stability predictions and experimental data?
Methodological Answer:
- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare with DFT-predicted degradation pathways .
- Hyphenated Techniques: LC-MS/MS identifies degradation products (e.g., oxidation of the naphthalenyloxy group) that may contradict simulations .
- Adjust Computational Models: Incorporate solvent effects (e.g., PCM models) and entropy contributions to refine in silico predictions .
Case Study: notes discrepancies in predicted vs. observed stability of sulfonyl-piperidine derivatives under acidic conditions, resolved by adjusting pKa calculations.
Safety: What are critical handling protocols for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use FFP2 respirators if ventilation is inadequate .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Emergency Measures:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Dermal Exposure: Rinse with water for 15 minutes; apply emollients for irritation .
Pharmacological: How does piperidine ring substitution modulate biological target interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Hydrophobic Substitutions (e.g., naphthalenyloxy): Enhance binding to lipophilic enzyme pockets (e.g., CYP450 isoforms) .
- Electron-Withdrawing Groups (e.g., sulfonyl): Increase metabolic stability by reducing oxidative degradation .
Case Study: shows fluorophenyl substitutions on piperidine improve affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for unsubstituted analogs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
